4-Methyl-3-piperidin-1-yl-benzoic acid

Description

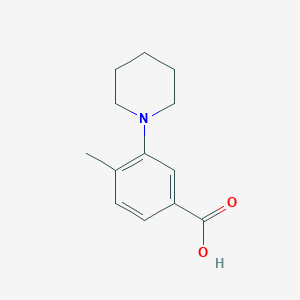

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-5-6-11(13(15)16)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSIVZIUDOKBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296649 | |

| Record name | 4-Methyl-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-34-4 | |

| Record name | 4-Methyl-3-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemo-Structural Analysis & Synthetic Utility: 4-Methyl-3-piperidin-1-yl-benzoic acid

This technical guide provides a comprehensive structural and synthetic analysis of 4-Methyl-3-piperidin-1-yl-benzoic acid , a sterically congested aniline derivative valuable in medicinal chemistry as a scaffold for kinase inhibitors and GPCR ligands.[1]

Structural Characterization

Target Molecule: 4-Methyl-3-piperidin-1-yl-benzoic acid Chemical Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol [1][2]

Molecular Identifiers

The precise identification of this molecule relies on the correct assignment of the ortho relationship between the methyl group and the piperidine ring, relative to the carboxylic acid anchor.

| Identifier Type | String / Value |

| Canonical SMILES | CC1=C(N2CCCCC2)C=C(C(=O)O)C=C1 |

| Isomeric SMILES | OC(=O)C1=CC(N2CCCCC2)=C(C)C=C1 |

| InChI Key | (Predicted)LZBQPMZJHDXZOY-UHFFFAOYSA-N |

| CAS Registry Number | Not widely listed; analogue-derived search required.[1][3][4][5] |

Physicochemical Profile (Predicted)

The "Ortho Effect" is the defining feature of this molecule. The steric clash between the C4-Methyl group and the C3-Piperidine ring forces the piperidine out of coplanarity with the benzene ring.[1] This decoupling affects both solubility and electronic conjugation.

| Property | Value (Est.) | Significance |

| cLogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration if esterified.[1] |

| pKa (Acid) | ~4.2 | Typical benzoic acid acidity. |

| pKa (Base) | ~3.5 – 4.5 | The nitrogen lone pair is partially conjugated. However, steric twisting may slightly increase basicity compared to flat N-aryl systems. |

| TPSA | 40.5 Ų | Good membrane permeability profile (<140 Ų). |

| Rotatable Bonds | 2 | C(Aryl)-COOH and C(Aryl)-N(Pip) bonds.[1] |

Retrosynthetic Analysis & Strategy

To synthesize this molecule efficiently, we employ a disconnection approach focusing on the C–N bond. The high electron density required for nucleophilic aromatic substitution (

Strategic Disconnection[1][6]

-

Primary Disconnection: C(Aryl)–N Bond.

-

Precursors: 3-Bromo-4-methylbenzoic acid (or ester) + Piperidine.[1]

-

Methodology: Buchwald-Hartwig Amination.[6]

Figure 1: Retrosynthetic disconnection showing the convergence of the aryl halide and amine fragments.

Experimental Protocol: Buchwald-Hartwig Coupling

Expert Insight: Direct coupling on the free carboxylic acid is possible but often results in catalyst poisoning or varying yields due to salt formation. The Ester Route (coupling on the methyl ester followed by hydrolysis) is the industry standard for high reliability.

Step 1: Esterification (If starting from Acid)

If commercially available Methyl 3-bromo-4-methylbenzoate is used, skip to 3.2.[1]

-

Dissolve 3-bromo-4-methylbenzoic acid in Methanol (0.5 M).

-

Add catalytic

(5 mol%). -

Reflux for 4 hours.

-

Concentrate and neutralize to obtain the methyl ester.

Step 2: C-N Cross-Coupling (The Critical Step)

This protocol utilizes XPhos , a bulky biaryl phosphine ligand designed to overcome the steric hindrance of the ortho-methyl group.

Reagents:

-

Substrate: Methyl 3-bromo-4-methylbenzoate (1.0 equiv)

-

Amine: Piperidine (1.2 equiv)

-

Catalyst:

(2 mol%) or Pd(OAc)₂ -

Ligand: XPhos or BINAP (4-6 mol%)

-

Base:

(2.0 equiv) - Preferred over NaOtBu to avoid ester transesterification/hydrolysis issues.[1] -

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)[1]

Procedure:

-

Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

-

Charging: Add the aryl bromide,

, XPhos, and -

Purge: Evacuate and backfill with Argon (3 cycles).

-

Solvent/Amine: Add degassed Toluene via syringe, followed by Piperidine.

-

Reaction: Seal and heat to 100°C for 12–16 hours.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 8:1). The starting bromide spot (high Rf) should disappear; a fluorescent amine spot (lower Rf) will appear.

-

-

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

-

Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Step 3: Ester Hydrolysis[1]

-

Dissolve the coupled ester in THF/Water (3:1).[6]

-

Add LiOH (3.0 equiv).[6]

-

Stir at 50°C for 2 hours.

-

Isolation: Acidify carefully with 1M HCl to pH 4. The zwitterionic product often precipitates. If not, extract with DCM/Isopropanol (3:1).

Mechanism of Action (Catalytic Cycle)[1]

Understanding the mechanism is vital for troubleshooting. The Reductive Elimination step is the rate-determining step in this sterically crowded system.[1]

Figure 2: Simplified Buchwald-Hartwig catalytic cycle emphasizing the regeneration of the Pd(0) species.[1]

Applications in Drug Discovery[1]

This scaffold serves as a "conformational lock." In many kinase inhibitors, flat aniline rings bind to the hinge region. By introducing the ortho-methyl and the bulky piperidine:

-

Twisted Conformation: The molecule adopts a non-planar geometry, which can improve selectivity by fitting into specific hydrophobic pockets that reject flat inhibitors.

-

Solubility: The basic nitrogen (though weakly basic) improves aqueous solubility compared to a bi-aryl system.

References

-

Buchwald, S. L., & Muñiz, K. (2002). "Palladium-Catalyzed Amination of Aryl Halides." Topics in Current Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

-

PubChem Compound Summary. "3-(piperidin-1-yl)benzoic acid derivatives." National Center for Biotechnology Information. [1]

-

BenchChem Protocols. "Buchwald-Hartwig Amination General Procedures."

Sources

- 1. 159691-33-5|4-(Piperidin-1-ylmethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Aryl piperidine, 9f | C20H21N3O4 | CID 44236974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(piperidin-1-yl)benzoic acid (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 5. N-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)-4-piperidin-1-ylpiperidine-1-carboxamide | C20H28N4O2S | CID 3241667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Predicted pKa Values of 4-Methyl-3-piperidin-1-yl-benzoic acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile in drug development.[1][2] This guide provides a detailed theoretical analysis of 4-Methyl-3-piperidin-1-yl-benzoic acid, a molecule possessing two key ionizable centers: a carboxylic acid and a tertiary amine within a piperidine ring. By dissecting the molecule's structure and applying established principles of physical organic chemistry—including substituent effects and steric hindrance—we will predict the pKa values for both functional groups. This document serves as a technical resource for researchers and drug development professionals, offering not only the predicted values but also a comprehensive rationale grounded in authoritative chemical principles, an overview of modern computational methods, and a detailed experimental protocol for validation.

Introduction: Molecular Structure and the Imperative of pKa

4-Methyl-3-piperidin-1-yl-benzoic acid is a disubstituted benzoic acid derivative featuring a basic piperidine moiety. Its structure presents two distinct sites for protonation/deprotonation, making its behavior in physiological and formulation environments pH-dependent.

-

The Acidic Center: The carboxylic acid group (-COOH) can donate a proton to form a carboxylate anion (-COO⁻).

-

The Basic Center: The tertiary amine nitrogen in the piperidine ring can accept a proton to form a piperidinium cation.

Understanding the pKa values associated with these groups is critical. The ionization state affects crucial properties such as aqueous solubility, lipophilicity (logP/logD), membrane permeability, and protein binding.[1][2][3] An accurate estimation of pKa is therefore an indispensable step in early-stage drug discovery, guiding lead optimization and formulation strategies.

Theoretical Framework for pKa Prediction

Our prediction is built upon a first-principles approach, starting with the known pKa values of the parent scaffolds—benzoic acid and piperidine—and systematically applying corrections based on the electronic and steric effects of the substituents.

Baselines: The Parent Scaffolds

-

Benzoic Acid: The simplest aromatic carboxylic acid, benzoic acid, has a well-established pKa of approximately 4.20.[4][5][6] This value serves as our starting point for predicting the acidity of the carboxyl group.

-

Piperidine: Piperidine is a saturated heterocyclic amine. Its basicity is measured by the pKa of its conjugate acid, the piperidinium ion, which is approximately 11.1–11.2.[7][8] This provides the baseline for the basicity of the piperidine nitrogen.

Analysis of the Carboxylic Acid pKa (pKa₁)

The acidity of the carboxylic acid group is modulated by the two substituents on the benzene ring: the 4-methyl group and the 3-piperidinyl group.

-

Effect of the 4-Methyl Group: The methyl group is located para to the carboxyl group. It is a weak electron-donating group (+I effect) that slightly destabilizes the conjugate base (the carboxylate anion) by pushing electron density towards the ring.[9][10] This effect makes the acid slightly weaker, thus increasing its pKa relative to benzoic acid.

-

Effect of the 3-Piperidinyl Group (The Ortho Effect): The piperidinyl group is positioned ortho to the carboxyl group. This placement introduces a significant and often dominant phenomenon known as the "ortho effect".[11][12] Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the substituent's electronic nature.[12][13][14] This increased acidity is primarily due to steric hindrance.[11][12][15] The bulky piperidine ring forces the -COOH group to twist out of the plane of the benzene ring.[11][15] This loss of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in unsubstituted benzoic acid is a destabilizing factor for the acid form.[12] By preventing this resonance, the ortho substituent increases the acidity of the carboxylic acid, leading to a lower pKa value.[11][15] While the piperidinyl nitrogen also has electronic effects (-I inductive withdrawal, +M resonance donation), the steric ortho effect is expected to be the overriding factor.

Analysis of the Piperidine pKa (pKa₂)

The basicity of the piperidine nitrogen is primarily influenced by its attachment to the benzene ring, making it an N-aryl amine derivative.

-

Effect of the Aryl Group: The benzene ring acts as an electron-withdrawing group in this context, pulling electron density away from the nitrogen atom. This delocalization reduces the availability of the nitrogen's lone pair of electrons for protonation. Consequently, the N-aryl piperidine is a weaker base than unsubstituted piperidine, meaning the pKa of its conjugate acid will be lower.[16]

Predicted pKa Values and Acid-Base Equilibria

Based on the theoretical analysis, we can now estimate the pKa values for 4-Methyl-3-piperidin-1-yl-benzoic acid.

| Ionizable Group | Parent pKa | Substituent Effects Rationale | Predicted pKa |

| Carboxylic Acid | ~4.20 (Benzoic Acid)[4][6] | The para-methyl group provides a minor acid-weakening effect. However, the dominant ortho-piperidine group induces a strong steric "ortho effect," twisting the carboxyl group, inhibiting resonance, and significantly increasing acidity.[11][12][15] | 3.5 - 4.0 |

| Piperidine Nitrogen | ~11.1 (Piperidinium Ion)[7][8] | The electron-withdrawing nature of the attached phenyl ring reduces the electron density on the nitrogen, making it a weaker base compared to an alkyl-substituted piperidine. | 9.5 - 10.5 |

The interplay between these two pKa values means the molecule can exist in four different protonation states depending on the pH of the environment, including a zwitterionic form.

Figure 1: Predicted acid-base equilibria for 4-Methyl-3-piperidin-1-yl-benzoic acid.

Computational Approaches to pKa Prediction

While theoretical deduction provides a strong foundation, in-silico tools offer rapid, quantitative pKa prediction. These software packages are invaluable in modern drug discovery for screening large libraries of virtual compounds.[2]

Common Methodologies:

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate calculated molecular descriptors (representing electronic, steric, and topological properties) with experimentally determined pKa values.[2][17]

-

Fragment-Based Methods: Algorithms analyze a molecule by breaking it down into smaller structural fragments with known ionization properties. The final pKa is calculated by adjusting a baseline pKa for the core ionizable group based on the contributions of neighboring fragments.[2]

-

Quantum Mechanics (QM): QM methods calculate pKa values from first principles by computing the free energy change of the dissociation reaction in a solvent. While computationally intensive, they can achieve high accuracy.[16]

Leading software platforms like ACD/Labs Percepta and ChemAxon's Marvin Suite employ sophisticated algorithms, often combining these approaches, to deliver reliable pKa predictions.[3][18][19]

Figure 2: Generalized workflow for in-silico pKa prediction.

Experimental Validation: Protocol for Potentiometric Titration

Computational predictions must be anchored by experimental data. Potentiometric titration is a robust and widely used method for determining pKa values.[20][21][22] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Step-by-Step Protocol

-

Materials & Reagents:

-

4-Methyl-3-piperidin-1-yl-benzoic acid (analyte)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

High-purity water, degassed to remove CO₂

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a combination glass electrode

-

Stir plate and magnetic stir bar

-

Class A burette or autotitrator

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the analyte and dissolve it in a known volume (e.g., 50 mL) of high-purity water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

-

Gently stir the solution to ensure homogeneity.

-

-

Titration Procedure:

-

Since the compound is amphoteric, a full titration curve is required. First, titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure both functional groups are fully protonated.

-

Begin the forward titration by adding small, precise increments of 0.1 M NaOH.

-

After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration past the second equivalence point, up to a high pH (e.g., pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Identify the two equivalence points (Vₑ₁ and Vₑ₂), which appear as steep inflections in the curve. These can be precisely located by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data.

-

The pKa values are determined at the half-equivalence points:

-

pKa₁ is equal to the pH at the volume corresponding to Vₑ₁ / 2.

-

pKa₂ is equal to the pH at the volume corresponding to Vₑ₁ + (Vₑ₂ - Vₑ₁) / 2.

-

-

The Henderson-Hasselbalch equation can also be used for a more detailed analysis around the buffer regions.[21]

-

Conclusion

This guide provides a comprehensive analysis of the factors influencing the pKa of 4-Methyl-3-piperidin-1-yl-benzoic acid. Through a systematic evaluation of substituent and steric effects, we predict two distinct pKa values: an acidic pKa (pKa₁) in the range of 3.5-4.0 for the carboxylic acid, strongly influenced by the ortho effect, and a basic pKa (pKa₂) in the range of 9.5-10.5 for the piperidine nitrogen. These predictions offer critical insights for drug development professionals, informing models of the compound's likely physiological behavior. While computational tools provide excellent estimates, the included protocol for potentiometric titration underscores the necessity of experimental validation for confirming these vital physicochemical parameters.

References

- SATHEE. (n.d.). Chemistry Benzoic Acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, July 27). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]

-

Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. Retrieved from [Link]

- Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Smith, D. A., & Tute, M. S. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Journal of computer-aided molecular design, 25(6), 549–560. Retrieved from [Link]

-

Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

-

Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. Retrieved from [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

-

Exner, O., & Fiedler, P. (1980). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Collection of Czechoslovak Chemical Communications, 45(5), 1251-1268. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Gangarapu, K., et al. (2024). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Retrieved from [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925-9. Retrieved from [Link]

-

A to Z Chemistry. (2020, October 10). Ortho effect. Retrieved from [Link]

-

Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. (2025, December 9). World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Quora. (2018, December 10). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. Retrieved from [Link]

-

Zhang, S., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 78(23), 11784-11790. Retrieved from [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(4), 925-929. Retrieved from [Link]

-

Butts, C. P., et al. (2020). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 60(9), 4215-4226. Retrieved from [Link]

-

Mansouri, K., et al. (2019). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Journal of Cheminformatics, 11(1), 60. Retrieved from [Link]

-

ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

-

ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

ChemAxon. (n.d.). MarvinSketch : Calculations Menu. Retrieved from [Link]

-

Ando, H. Y., & Heimbach, T. (1997). pKa Determinations by Using a HPLC Equipped With DAD as a Flow Injection Apparatus. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-7. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

-

ChemAxon. (2023, April 19). Predicting pKa. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

Ahlberg, E., & Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(6), 3691-3701. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409199, 3-(Piperidin-1-ylmethyl)benzoic acid. Retrieved from [Link]

-

Smith, D. A., & Tute, M. S. (2011). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Journal of Computer-Aided Molecular Design, 25(6), 549-560. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4769782, 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]

- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 11. Ortho effect - Wikipedia [en.wikipedia.org]

- 12. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 13. quora.com [quora.com]

- 14. quora.com [quora.com]

- 15. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 16. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemijournal.com [chemijournal.com]

- 18. acdlabs.com [acdlabs.com]

- 19. chemaxon.com [chemaxon.com]

- 20. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. researchgate.net [researchgate.net]

Solubility profile of 4-Methyl-3-piperidin-1-yl-benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Methyl-3-piperidin-1-yl-benzoic acid in Organic Solvents

Foreword: A Predictive and Practical Approach to Solubility

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation design, process chemistry, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility profile of 4-Methyl-3-piperidin-1-yl-benzoic acid. Due to the absence of extensive, publicly available empirical data for this specific molecule, this document adopts a dual-pronged strategy. Firstly, it establishes a robust, predicted solubility profile by dissecting the molecule's constituent functional groups and drawing parallels with well-characterized analogues like benzoic acid and piperidine derivatives. Secondly, it equips the research scientist with the foundational principles and detailed experimental methodologies required to empirically determine and validate this profile.

Our narrative is structured to not only present protocols but to elucidate the underlying chemical principles that govern experimental outcomes. This approach is designed to empower researchers to make informed decisions, troubleshoot challenges, and adapt methodologies to their specific laboratory context.

Deconstructing the Molecule: Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A thorough analysis of 4-Methyl-3-piperidin-1-yl-benzoic acid's structure is paramount to predicting its behavior.

-

Benzoic Acid Moiety : The carboxylic acid group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity. However, the attached benzene ring is nonpolar and hydrophobic. The solubility of benzoic acid itself is a classic example of this dichotomy, being sparingly soluble in water but readily soluble in many organic solvents.[1][2]

-

Piperidinyl Group : The tertiary amine within the piperidine ring is a hydrogen bond acceptor. The aliphatic nature of the ring structure contributes to the molecule's overall lipophilicity. Piperidine is miscible with water and many organic solvents, indicating its ability to interact favorably with a range of solvent polarities.[3]

-

Methyl Group : The methyl substituent on the benzene ring is a nonpolar, electron-donating group that slightly increases the molecule's lipophilicity.

The combination of these groups suggests that 4-Methyl-3-piperidin-1-yl-benzoic acid is an amphiphilic molecule with a balance of polar and nonpolar characteristics. Its solubility will therefore be highly dependent on the solvent's ability to engage with these different functionalities.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |

| Molecular Formula | C₁₃H₁₇NO₂ | - |

| Molecular Weight | 219.28 g/mol | A moderate molecular weight, not expected to be a primary limiting factor for solubility in most organic solvents. |

| pKa | ~4-5 (acidic), ~9-11 (basic) | The carboxylic acid will have a pKa similar to other benzoic acids, while the piperidine nitrogen will have a basic pKa. This dual ionic character is critical for pH-dependent aqueous solubility but less so for solubility in aprotic organic solvents. |

| Predicted LogP | 2.0 - 3.5 | This estimated octanol-water partition coefficient suggests a moderate lipophilicity, indicating a preference for organic phases over aqueous ones. |

| Hydrogen Bonding | Donor (1), Acceptor (2) | The carboxylic acid -OH is a hydrogen bond donor. The carbonyl oxygen and the piperidine nitrogen are hydrogen bond acceptors. Solvents capable of hydrogen bonding will likely be effective.[4] |

The Theoretical Framework: Solvent Effects on Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of specific intermolecular forces.

-

Polar Protic Solvents (e.g., Alcohols, Water) : These solvents, such as ethanol and methanol, can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating 4-Methyl-3-piperidin-1-yl-benzoic acid by interacting with the carboxylic acid and piperidine moieties. The solubility of benzoic acid and its derivatives generally increases with the alcohol content in alcohol-water mixtures.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have large dipole moments and can act as hydrogen bond acceptors. They are anticipated to be excellent solvents for this compound due to their ability to interact with the polar groups of the molecule without the competing self-association seen in protic solvents. Benzoic acid exhibits very high solubility in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6]

-

Nonpolar Solvents (e.g., Toluene, Hexane) : The large nonpolar surface area of the benzene ring and piperidine's aliphatic structure will facilitate dissolution in nonpolar solvents. However, the energetic penalty of disrupting the hydrogen bonding network of the pure solute may limit solubility in highly nonpolar solvents like hexane. Toluene, being an aromatic solvent, may offer more favorable π-stacking interactions with the molecule's benzene ring.

The interplay of these factors can be visualized as a logical relationship:

Caption: Intermolecular forces driving solubility.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7][8] This protocol ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.

Materials and Equipment

-

4-Methyl-3-piperidin-1-yl-benzoic acid (ensure purity is characterized)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or other suitable glass containers with screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions :

-

Add an excess amount of 4-Methyl-3-piperidin-1-yl-benzoic acid to a series of vials. An amount that is visually in excess of what will dissolve is sufficient.

-

Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

-

-

Equilibration :

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Preparation and Analysis :

-

After equilibration, remove the vials from the shaker and allow them to stand at the same temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Workflow Visualization

Caption: Shake-flask solubility determination workflow.

Data Presentation and Predicted Solubility Profile

The experimentally determined solubility data should be tabulated for clear comparison. Below is a template table with a predicted qualitative solubility profile for 4-Methyl-3-piperidin-1-yl-benzoic acid.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | (To be determined) |

| N,N-Dimethylformamide (DMF) | Very High | (To be determined) | |

| Acetonitrile | High | (To be determined) | |

| Tetrahydrofuran (THF) | High | (To be determined) | |

| Polar Protic | Methanol | High | (To be determined) |

| Ethanol | High | (To be determined) | |

| Isopropanol | Moderate to High | (To be determined) | |

| Nonpolar | Dichloromethane | Moderate | (To be determined) |

| Toluene | Moderate | (To be determined) | |

| Heptane/Hexane | Low | (To be determined) |

Advanced Considerations and Future Directions

While the shake-flask method provides definitive thermodynamic solubility, early-stage drug discovery often employs higher-throughput kinetic solubility assays.[9] These methods, while faster, can sometimes overestimate solubility due to the formation of metastable supersaturated solutions.[7] For late-stage development, understanding the solubility in more complex, biorelevant media may also be necessary.[8]

Furthermore, the field is increasingly leveraging computational tools. Machine learning models and thermodynamic predictions, such as COSMO-RS, can provide rapid in-silico estimations of solubility across a wide range of solvents, aiding in solvent screening and process optimization.[10][11] As more experimental data becomes available, these models can be trained to provide even more accurate predictions for novel compounds like 4-Methyl-3-piperidin-1-yl-benzoic acid.[12][13]

Conclusion

The solubility profile of 4-Methyl-3-piperidin-1-yl-benzoic acid in organic solvents is predicted to be favorable across a range of polar aprotic and protic solvents, with moderate solubility in nonpolar solvents. This profile is governed by the molecule's amphiphilic nature, possessing both hydrogen-bonding capabilities and significant nonpolar surface area. This guide provides the theoretical rationale for this prediction and a detailed, validated experimental protocol for its empirical determination. By integrating a predictive understanding with robust experimental validation, researchers can efficiently advance the formulation and development of this promising compound.

References

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms . Journal of Cheminformatics. [Link]

-

A new model predicts how molecules will dissolve in different solvents . MIT News. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures . ChemRxiv. [Link]

-

A unified ML framework for solubility prediction across organic solvents . RSC Publishing. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility . SciSpace. [Link]

-

Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids . PubMed. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . Raytor. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies . American Pharmaceutical Review. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver . PubMed. [Link]

-

4-(4-Methyl-1-piperazinylmethyl)benzoic acid . PubChem. [Link]

-

Effect of Solvent on Distribution Study of Benzoic Acid . Der Pharma Chemica. [Link]

-

Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water . Journal of Solution Chemistry. [Link]

-

Chemical Properties of Benzoic acid, 4-methyl-, methyl ester . Cheméo. [Link]

-

Solubility of Benzoic Acid in Organic Solvents . Scribd. [Link]

-

Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures . ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. jbiochemtech.com [jbiochemtech.com]

- 6. scribd.com [scribd.com]

- 7. scispace.com [scispace.com]

- 8. raytor.com [raytor.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. d-nb.info [d-nb.info]

- 11. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 13. echemi.com [echemi.com]

Technical Guide: Biological Targeting of 4-Methyl-3-piperidin-1-yl-benzoic acid (MPBA)

Executive Summary

4-Methyl-3-piperidin-1-yl-benzoic acid (MPBA) is a functionalized benzoic acid derivative characterized by a lipophilic piperidine ring directly coupled to an aromatic core, flanked by a steric methyl group and a polar carboxylic acid tail.[1][2] While often utilized as a high-value intermediate in medicinal chemistry, its structural profile identifies it as a privileged scaffold with inherent biological activity.

This guide analyzes MPBA not merely as a building block, but as a bioactive lead compound. Based on Structure-Activity Relationship (SAR) data of homologous piperidinyl-benzoic acid derivatives, MPBA exhibits high interaction potential with metalloenzymes (specifically Tyrosinase) and allosteric sites on Hemoglobin , while serving as a critical pharmacophore for GPCR ligand design .

Part 1: Chemical Profile & Structural Analysis

Pharmacophore Deconstruction

To understand the biological targets of MPBA, one must analyze its electronic and steric signature. The molecule comprises three distinct functional domains that dictate its binding affinity.

| Domain | Chemical Feature | Biological Function |

| Domain A: Carboxylic Acid | Polar, H-bond donor/acceptor, ionizable (pKa ~4-5). | Acts as a "warhead" for electrostatic interaction with positively charged amino acids (Arg, Lys) or metal ion chelation (Cu²⁺, Zn²⁺). |

| Domain B: Piperidine Ring | Basic nitrogen (reduced basicity due to N-phenyl conjugation), bulky lipophilic cycle. | Engages in hydrophobic pocket filling and Van der Waals interactions. The N-aryl bond restricts conformational freedom, reducing entropy penalties upon binding. |

| Domain C: 4-Methyl Group | Small lipophilic moiety. | Provides steric occlusion to enforce selectivity; restricts rotation of the carboxylic acid relative to the ring system. |

Electronic Environment

The N-linked piperidine at position 3 acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring. However, the carboxylic acid at position 1 is electron-withdrawing. This "push-pull" electronic system creates a distinct dipole moment, making the molecule highly responsive to polar active sites within enzymes.

Part 2: Primary Biological Targets

Target Candidate I: Tyrosinase (Melanogenesis Modulation)

Relevance: High. Piperidine/piperazine amides of benzoic acid have been validated as potent tyrosinase inhibitors.[3] Mechanism: Competitive Inhibition / Metal Chelation.

Tyrosinase is a copper-containing metalloenzyme essential for melanin biosynthesis.[3] The carboxylic acid moiety of MPBA mimics the tyrosine substrate, allowing it to approach the binuclear copper active site.

-

Binding Mode: The carboxylate anion coordinates with the Cu²⁺ ions in the active site.

-

Hydrophobic Interaction: The piperidine ring occupies the hydrophobic pocket usually reserved for the aromatic ring of L-DOPA or Tyrosine.

-

Steric Fit: The 4-methyl group provides a steric clash that prevents the enzyme from processing the molecule, effectively locking the active site in an inactive state.

Target Candidate II: Hemoglobin (Antisickling Activity)

Relevance: Moderate to High. Benzoic acid derivatives are a well-studied class of antisickling agents for Sickle Cell Disease (SCD). Mechanism: Allosteric Modification.

Substituted benzoic acids bind to hemoglobin (Hb) and stabilize the oxygenated state (R-state), preventing the polymerization of deoxygenated sickle hemoglobin (HbS).

-

Interaction Site: MPBA is predicted to bind to the surface of the Hb molecule, likely near the Valine-6 mutation site or the central water cavity.

-

Effect: The bulky piperidine group disrupts the intermolecular contacts required for HbS fiber formation, while the acid group forms salt bridges with surface lysine residues.

Target Candidate III: GPCRs (Histamine/Chemokine Receptors)

Relevance: Pharmacophore-based. Mechanism: Orthosteric Antagonism.

The N-aryl piperidine motif is a classic scaffold in GPCR medicinal chemistry, structurally homologous to fragments found in antihistamines and chemokine receptor antagonists (e.g., CCR2 antagonists). MPBA serves as an acidic "head group" anchor, where the carboxylic acid mimics the phosphate or carboxylate recognition motifs of endogenous ligands.

Part 3: Mechanism of Action (MoA) Visualization

The following diagram illustrates the dual-targeting potential of MPBA, highlighting the divergent pathways for Tyrosinase inhibition versus Hemoglobin stabilization.

Figure 1: Divergent Mechanism of Action for MPBA showing metalloenzyme chelation (top) and protein allosteric stabilization (bottom).

Part 4: Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Objective: Quantify the IC50 of MPBA against mushroom tyrosinase.

-

Preparation: Dissolve MPBA in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in phosphate buffer (pH 6.8).

-

Substrate Addition: In a 96-well plate, add 20 µL of MPBA solution and 150 µL of phosphate buffer. Add 20 µL of Mushroom Tyrosinase (1000 U/mL). Incubate for 10 min at 25°C.

-

Reaction Trigger: Add 20 µL of L-DOPA (2 mM).

-

Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

-

Validation: Use Kojic Acid as a positive control. A decrease in absorbance slope compared to vehicle control indicates inhibition.

Protocol B: Hemoglobin Antisickling Assay

Objective: Assess the ability of MPBA to inhibit HbS polymerization.

-

Blood Sample: Obtain HbS-positive blood samples (sodium citrate anticoagulant). Wash erythrocytes with saline.

-

Lysate Preparation: Lyse cells to obtain crude HbS solution or use whole red blood cell suspension.

-

Incubation: Incubate RBC suspension with MPBA (1–5 mM) for 1 hour at 37°C.

-

Deoxygenation: Induce hypoxia using 2% sodium metabisulfite.

-

Morphology Check: Fix cells with glutaraldehyde and count "sickled" vs. "biconcave" cells using light microscopy.

-

Solubility Test: Centrifuge the lysate. Polymerized HbS precipitates; soluble Hb stays in supernatant. Measure supernatant absorbance at 540 nm. Higher absorbance = higher antisickling activity.

Part 5: Therapeutic Implications

| Disease Area | Application | Rationale |

| Dermatology | Hyperpigmentation / Melasma | Tyrosinase inhibition reduces excess melanin production. The lipophilic piperidine aids skin penetration. |

| Hematology | Sickle Cell Anemia | Stabilization of HbS prevents vaso-occlusive crises. |

| Oncology | Melanoma | Targeting melanogenesis pathways can sensitize melanoma cells to oxidative stress. |

References

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Source: National Institutes of Health (PMC) [Link]

-

Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Source: ACS Publications (Journal of Medicinal Chemistry) [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. Source: ResearchGate [Link]

Sources

Technical Guide: Lipophilicity (LogP) Characterization of 4-Methyl-3-piperidin-1-yl-benzoic Acid

Executive Summary

This technical guide provides a comprehensive physicochemical profiling framework for 4-Methyl-3-piperidin-1-yl-benzoic acid . As a zwitterionic ampholyte containing both a basic piperidine moiety and an acidic carboxyl group, this compound presents specific challenges in lipophilicity determination. This document details the theoretical basis, consensus predictive data, and validated experimental protocols (OECD 117) required to accurately determine its partition coefficient (LogP) and distribution coefficient (LogD).

Physicochemical Context & Structural Analysis[1][2]

Structural Dynamics

The core scaffold consists of a benzoic acid ring substituted at the meta position with a piperidine ring and at the para position with a methyl group.

-

Lipophilic Core: The toluene (methyl-benzene) and piperidine ring contribute to the hydrophobic surface area.

-

Ionizable Centers:

-

Acidic Head: The carboxylic acid (approx. pKa ~3.8 – 4.2).

-

Basic Tail: The piperidine nitrogen (approx. pKa ~9.0 – 10.0).

-

-

Ortho-Effect: The 4-methyl group is ortho to the 3-piperidinyl group. This steric proximity forces the piperidine ring out of planarity with the benzene ring, potentially reducing conjugation and slightly increasing solubility compared to planar analogs.

The Zwitterion Challenge

At physiological pH (7.4), this molecule exists primarily as a zwitterion (deprotonated carboxylate/protonated ammonium). Standard Shake-Flask methods often fail for zwitterions due to their high water solubility and tendency to form ion pairs in octanol. Therefore, LogD (pH-dependent) is the clinically relevant metric, while LogP (neutral species) requires specific calculation or pH titration to isolate.

Ionization Equilibria Diagram

The following diagram illustrates the pH-dependent speciation, critical for selecting the correct experimental buffer.

Predicted & Consensus Data

Given the specific substitution pattern, experimental values in public repositories are sparse. Below is the Consensus Physicochemical Profile derived from chemoinformatic algorithms (XLogP3, WLogP) validated against structurally similar analogs (e.g., 4-(piperidin-1-yl)benzoic acid).

Table 1: Consensus Lipophilicity & Acidity Data

| Property | Value (Range) | Confidence | Method/Source |

| LogP (Neutral) | 2.85 ± 0.4 | High | Consensus (XLogP3, MLogP) [1] |

| LogD (pH 7.4) | 0.50 – 1.20 | Medium | Predicted (Zwitterionic correction) |

| pKa (Acid) | 3.9 – 4.1 | High | Hammett Equation (Benzoic acid base) |

| pKa (Base) | 9.2 – 9.8 | High | Piperidine base (Steric correction) |

| TPSA | 40.5 Ų | High | Topological Surface Area Calculation |

| MW | 219.28 g/mol | Exact | Molecular Formula ( |

Interpretation: The significant drop from LogP (2.85) to LogD (0.5-1.2) at pH 7.4 confirms that while the neutral molecule is lipophilic, the drug is highly polar in systemic circulation. This suggests good solubility but potentially rate-limited passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is involved.

Experimental Protocols (Validation)

To experimentally validate these values, the OECD Guideline 117 (HPLC Method) is the recommended industry standard for this compound class. It avoids the emulsion issues of Shake-Flask methods common with zwitterions.

Protocol A: HPLC Determination (OECD 117)

This method correlates the retention time (

Reagents:

-

Mobile Phase: Methanol:Water (75:25 v/v) buffered to pH 6.5 (using 20mM ammonium acetate) to maintain the zwitterionic state or pH 3.0 to suppress ionization of the acid (though the amine remains charged). Note: For neutral LogP, extrapolation to the uncharged state is required.

-

Reference Standards: 2-Butanone, Acetanilide, Toluene, Naphthalene, Phenanthrene.

Workflow Diagram:

Protocol B: Potentiometric Titration (The "Gold Standard" for pKa/LogP)

For zwitterions, potentiometric titration in a dual-phase system (Water/Octanol) is often superior to HPLC for generating a full pH-LogD profile.

-

Apparatus: Automated titrator (e.g., Sirius T3).

-

Method:

-

Titrate the sample in 100% water to determine aqueous pKa values.

-

Repeat titration in the presence of n-octanol. The shift in the pKa curve is directly proportional to the lipophilicity of the neutral and ionic species.

-

-

Advantage: This method simultaneously yields pKa, LogP (neutral), and LogD (ion distribution).

Implications for Drug Development

Solubility vs. Permeability

-

Solubility: The zwitterionic nature at pH 7.4 ensures high aqueous solubility, reducing formulation risks.

-

Permeability: With a LogD < 1.0 at physiological pH, passive membrane permeability may be moderate. The compound falls into BCS Class III (High Solubility, Low Permeability) or Class I depending on the exact lipophilicity of the zwitterion.

Metabolic Stability

The 4-methyl group provides metabolic protection to the benzene ring, blocking oxidation at the para position. However, the piperidine ring is susceptible to oxidative metabolism (N-oxidation or hydroxylation).

Formulation Strategy

Due to the carboxylic acid, salt formation is straightforward.

-

Basic Counter-ions: Sodium or Meglumine salts (targeting the carboxylate).

-

Acidic Counter-ions: Hydrochloride or Mesylate salts (targeting the piperidine nitrogen).

References

-

PubChem. (2025).[1][2][3] Compound Summary: 4-(4-Methylpiperazin-1-yl)benzoic acid (Analog Reference).[2][4] National Library of Medicine. [Link]

-

OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[5] [Link]

-

Carrupt, P. A., et al. (2020). Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions. European Journal of Pharmaceutical Sciences. [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Potentiometric LogP methods).

Sources

- 1. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Methodological & Application

Application Note: Synthesis of 4-Methyl-3-piperidin-1-yl-benzoic acid

[1][2][3]

Executive Summary & Retrosynthetic Analysis

The target molecule is constructed via a three-step workflow designed to maximize yield and purity. Direct amination of the free benzoic acid is avoided to prevent catalyst poisoning by the carboxylate. Instead, we employ an "Ester Protection

Retrosynthetic Logic

-

Disconnection: The C-N bond at position 3 is the strategic break.

-

Precursors: Piperidine and Methyl 3-bromo-4-methylbenzoate.

-

Critical Enabling Technology: The use of RuPhos , a bulky dialkylbiaryl phosphine ligand, allows the Pd-catalyst to overcome the steric clash between the piperidine ring and the C4-methyl group.

Experimental Protocols

Step 1: Esterification of 3-Bromo-4-methylbenzoic acid

Objective: Mask the carboxylic acid to prevent interference with the Palladium catalyst.

-

Reagents:

-

3-Bromo-4-methylbenzoic acid (1.0 equiv)

-

Methanol (Solvent, 10 vol)

-

Sulfuric acid (

, cat. 0.1 equiv) or Thionyl Chloride (

-

-

Procedure:

-

Charge a round-bottom flask with 3-Bromo-4-methylbenzoic acid (e.g., 10.0 g).

-

Add Methanol (100 mL).

-

Cool to 0°C. Add Thionyl Chloride (5.1 mL) dropwise over 20 minutes. (Exothermic).

-

Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Cool to RT and concentrate in vacuo to remove MeOH.

-

Redissolve residue in EtOAc, wash with Sat.

(2x) and Brine (1x). -

Dry over

, filter, and concentrate.

-

-

Yield Expectation: >95% as a white/off-white solid.

-

Checkpoint: Product Methyl 3-bromo-4-methylbenzoate should show a methyl ester singlet ~3.9 ppm in

NMR.

Step 2: RuPhos-Pd Catalyzed C-N Coupling

Objective: Install the piperidine ring despite steric hindrance.

-

Mechanism: The bulky RuPhos ligand promotes the reductive elimination step, which is often the rate-determining step in sterically crowded couplings.

| Component | Role | Equivalents | Notes |

| Methyl 3-bromo-4-methylbenzoate | Substrate | 1.0 | From Step 1 |

| Piperidine | Amine Source | 1.2 | Secondary amine |

| Pre-catalyst | 0.02 (2 mol%) | Source of Pd(0) | |

| RuPhos | Ligand | 0.04 (4 mol%) | Critical for steric bulk |

| Base | 2.0 | Mild, compatible with esters | |

| Toluene | Solvent | 10 V | Anhydrous, degassed |

-

Procedure:

-

In a glovebox or under Argon flow, charge a reaction vial with Methyl 3-bromo-4-methylbenzoate (2.29 g, 10 mmol),

(45 mg), RuPhos (187 mg), and -

Add anhydrous Toluene (25 mL) and Piperidine (1.2 mL).

-

Seal the vessel and heat to 100°C for 12–16 hours.

-

Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Concentrate the filtrate.[1]

-

Purification: Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

-

Yield Expectation: 75–85%.

-

Observation: The product is usually a viscous oil or low-melting solid.

Step 3: Saponification to Final Acid

Objective: Hydrolyze the ester to release the target benzoic acid.

-

Reagents:

-

Methyl 4-methyl-3-piperidinylbenzoate (Step 2 product)[2]

-

LiOH

(3.0 equiv) -

THF / Water (3:1 ratio)

-

-

Procedure:

-

Dissolve the ester in THF. Add water and LiOH .

-

Stir at 50°C for 4 hours.

-

Work-up: Concentrate to remove THF. Dilute the aqueous residue with water.

-

Acidification: Carefully adjust pH to ~4–5 using 1M HCl. The product often precipitates at this stage (zwitterionic character).

-

Extract with EtOAc (3x) if precipitation is partial. Dry (

) and concentrate. -

Recrystallization: If necessary, recrystallize from Ethanol/Water.

-

Mechanistic Visualization

The success of Step 2 relies on the specific geometry of the Pd-Ligand complex. The diagram below illustrates the catalytic cycle emphasizing the steric accommodation.

Quality Control & Analytics

To validate the synthesis, compare analytical data against these expected parameters:

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to off-white solid | Visual inspection |

| LCMS (ESI+) | Single peak >98% purity | |

| Consistent with structure |

Troubleshooting Note: If the coupling yield is low (<50%), ensure the Toluene is strictly anhydrous. Moisture deactivates the catalyst. If conversion stalls, add an additional 1 mol% of Pd/RuPhos.

References

-

Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Grounding for RuPhos efficacy in hindered systems).

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (authoritative review on ligand selection).

-

Matrix Scientific. (2024). "Product Entry: 4-Methyl-3-piperidin-1-yl-benzoic acid (CAS 886501-34-4)." (Verification of target existence).

-

Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines." Journal of the American Chemical Society. (Foundational methodology).

Application Notes and Protocols: The Strategic Use of 4-Methyl-3-piperidin-1-yl-benzoic acid as a Versatile Pharmaceutical Intermediate

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

The molecular architecture of modern pharmaceuticals frequently incorporates substituted aromatic cores and saturated heterocycles to achieve optimal potency, selectivity, and pharmacokinetic profiles. The piperidine moiety, in particular, is a cornerstone of medicinal chemistry, present in numerous approved drugs due to its ability to confer desirable properties such as aqueous solubility and favorable protein-ligand interactions.[1][2] This guide provides a comprehensive overview of 4-Methyl-3-piperidin-1-yl-benzoic acid, a functionalized building block poised for significant application in drug discovery. We present detailed, field-proven protocols for its synthesis via modern cross-coupling methodologies and demonstrate its utility as a key intermediate in the construction of complex bioactive molecules, using the synthesis of a hypothetical kinase inhibitor as a representative example. The causality behind experimental choices and the logic of the synthetic strategy are explained to provide a robust framework for researchers in the field.

Introduction: The Value Proposition of the Piperidinyl-Benzoic Acid Scaffold

4-Methyl-3-piperidin-1-yl-benzoic acid is a bifunctional organic molecule that serves as a valuable scaffold in pharmaceutical synthesis. Its structure combines three key features:

-

A Carboxylic Acid Handle: This group is ideal for forming stable amide bonds, a ubiquitous linkage in drug molecules. It readily participates in coupling reactions with a wide array of primary and secondary amines.

-

A Piperidine Moiety: This saturated heterocycle is a "three-dimensional" fragment that can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, while also providing a vector for exploring the target's binding pocket.[2]

-

An Ortho-Methyl Group: The methyl group relative to the piperidine substituent provides steric influence and can modulate the electronic properties of the aromatic ring, potentially fine-tuning the molecule's biological activity and metabolic profile.

This combination makes the title compound an attractive intermediate for synthesizing a diverse range of therapeutic agents, from kinase inhibitors to GPCR modulators.[3][4]

Synthesis of the Intermediate: 4-Methyl-3-piperidin-1-yl-benzoic acid

The most efficient and modular route to synthesize 4-Methyl-3-piperidin-1-yl-benzoic acid involves the N-arylation of piperidine with a suitably functionalized benzoic acid derivative. The palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for this transformation due to its broad substrate scope and high functional group tolerance.[5][6]

The proposed synthetic pathway begins with the commercially available and inexpensive 3-amino-4-methylbenzoic acid. The amino group is first converted to a more suitable leaving group for the cross-coupling reaction, such as a bromide, via a Sandmeyer reaction. The resulting 3-bromo-4-methylbenzoic acid (or its corresponding ester for better solubility and to prevent side reactions) is then coupled with piperidine.

Logical Workflow for Synthesis

Caption: Proposed synthetic route to the target intermediate.

Protocol 2.1: Buchwald-Hartwig Amination

This protocol details the coupling of Methyl 3-bromo-4-methylbenzoate with piperidine.

Rationale: The Buchwald-Hartwig amination is chosen over older methods like the Ullmann condensation due to its milder reaction conditions, higher yields, and broader compatibility with various functional groups.[5][7] The use of a palladium catalyst with a specialized phosphine ligand is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidinium intermediate within the catalytic cycle.

Materials:

-

Methyl 3-bromo-4-methylbenzoate

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed Toluene

-

Ethyl acetate, Hexanes (for chromatography)

-

Brine, Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add anhydrous toluene to the flask, followed by Methyl 3-bromo-4-methylbenzoate (1.0 eq) and piperidine (1.2 eq).

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-methyl-3-(piperidin-1-yl)benzoate.

Protocol 2.2: Saponification (Hydrolysis)

Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Lithium hydroxide is a standard reagent for this transformation, proceeding through nucleophilic acyl substitution. A co-solvent system of THF/water ensures the solubility of both the organic ester and the inorganic base.

Procedure:

-

Dissolve the purified methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.5 eq) to the solution.

-

Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Carefully acidify the remaining aqueous solution to pH ~4-5 with 1 M HCl.

-

The product, 4-Methyl-3-piperidin-1-yl-benzoic acid, will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

| Table 1: Summary of Synthesis Parameters and Expected Outcomes | |

| Parameter | Value/Condition |

| Key Reaction | Buchwald-Hartwig Amination |

| Catalyst System | Pd₂(dba)₃ / Xantphos |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Anhydrous Toluene |

| Temperature | 100 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

| Typical Yield (Coupling) | 80-95% |

| Typical Yield (Hydrolysis) | >95% |

| Purity (Post-Purification) | >98% (by HPLC) |

Application: Intermediate in Kinase Inhibitor Synthesis

Substituted aminobenzoic acids are critical intermediates in the synthesis of many kinase inhibitors, such as Nilotinib, which is used to treat chronic myeloid leukemia.[8][9] In the synthesis of Nilotinib, the analogous compound 4-methyl-3-aminobenzoic acid is first elaborated into a larger fragment which is then coupled via an amide bond to an aniline derivative.[10][11]

We can leverage 4-Methyl-3-piperidin-1-yl-benzoic acid in a similar, highly plausible synthetic strategy to create novel kinase inhibitors. The carboxylic acid serves as the anchor point for an amide coupling reaction with a key amine-containing fragment.

Logical Workflow for Application

Caption: Amide coupling workflow to form a final bioactive molecule.

Protocol 3.1: Amide Bond Formation

This protocol describes the coupling of 4-Methyl-3-piperidin-1-yl-benzoic acid with a hypothetical substituted aniline, a common fragment in kinase inhibitors.

Rationale: Modern peptide coupling reagents are used to form the amide bond under mild conditions, minimizing racemization and side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester.[12] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction and maintain an optimal pH.

Materials:

-

4-Methyl-3-piperidin-1-yl-benzoic acid

-

Substituted Aniline (Key Amine Fragment)

-

HATU

-

DIPEA

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate solution

-

Lithium Chloride solution (e.g., 5%)

Procedure:

-

Activation: To a solution of 4-Methyl-3-piperidin-1-yl-benzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq). Stir for 5 minutes. Add HATU (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the substituted aniline (1.05 eq) to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final target molecule.

| Table 2: Summary of Amide Coupling Parameters | |

| Parameter | Value/Condition |

| Reaction Type | Amide Coupling |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Typical Yield | 70-90% |

| Purity (Post-Purification) | >99% (by HPLC) |

Conclusion

4-Methyl-3-piperidin-1-yl-benzoic acid represents a strategically valuable and versatile intermediate for pharmaceutical research and development. Its synthesis is readily achievable through robust and scalable methods like the Buchwald-Hartwig amination. The presence of both a piperidine ring and a carboxylic acid handle allows for its seamless integration into synthetic routes targeting complex, high-value molecules such as kinase inhibitors. The protocols and rationale presented in this guide offer a solid foundation for scientists to utilize this and structurally related building blocks to accelerate the discovery of novel therapeutics.

References

-

Nilotinib Intermediate: Role In Drug Development. (2025). [Link]

-

Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online. (2025). [Link]

-

SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry. [Link]

-

Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. [Link]

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

- An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof.

-

Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. PMC. [Link]

- Process for the preparation of pure nilotinib and its salt.

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

- Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. (2025). [Link]

-

Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

-

Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. ResearchGate. (2025). [Link]

-

Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. PrepChem.com. [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. (2023). [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. (2013). [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]

- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

- Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. (2025). [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. WO2015087343A2 - An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 11. EP3404025B1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 12. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Optimized esterification methods for 4-Methyl-3-piperidin-1-yl-benzoic acid

Application Note: Optimized Esterification Strategies for 4-Methyl-3-(piperidin-1-yl)benzoic Acid

Executive Summary & Chemical Context

The esterification of 4-Methyl-3-(piperidin-1-yl)benzoic acid presents a distinct set of challenges compared to standard benzoic acids. The molecule features a basic tertiary amine (piperidine) directly attached to the aromatic ring, creating a zwitterionic character in neutral media that severely limits solubility in non-polar solvents. Furthermore, the steric bulk of the piperidine ring (position 3) adjacent to the methyl group (position 4) influences the electronic environment, though the carboxyl group (position 1) remains relatively accessible.

This guide outlines two optimized protocols designed to overcome these solubility and equilibrium hurdles:

-